Sumatriptan succinate
Vue d'ensemble
Description
Sumatriptan succinate is a selective serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptors[“]. It is primarily used in the treatment of migraines and cluster headaches due to its ability to constrict blood vessels in the brain and inhibit the release of vasoactive peptides.
Synthetic Analysis
Reaction Equation
The synthesis of Sumatriptan succinate can be summarized by the following reaction equation:
Sumatriptan+Succinic Acid→this compound
Reaction Conditions
The synthesis process requires specific conditions to ensure successful formation of the compound. Key conditions include:
Temperature: The initial reaction involving 4-chlorobutyraldehyde and sodium pyrosulfite is conducted at temperatures between 10°C and 35°C.
Time: The reaction time for this step is typically between 0.5 to 1 hour.
Catalysts: Inorganic acids such as dilute sulfuric or hydrochloric acid, or organic acids like formic acid, are used as catalysts in subsequent steps.
Reaction Steps
The synthesis of this compound involves several key steps:
Formation of Sodium 4-Chlorobutane-1,1-disulfonate: Reacting 4-chlorobutyraldehyde with sodium pyrosulfite in an aqueous solution.
Synthesis of Intermediate Compound: Heating and reacting 4-hydrazino-N-methyl phenylmethanesulfonamide with the sodium salt obtained in the previous step, using an inorganic or organic acid catalyst.
Conversion to Sumatriptan: Adding a phase transfer catalyst to the intermediate compound, reacting it with dimethylamine, and extracting the product.
Formation of this compound: Dissolving the crude Sumatriptan in a solvent, adding succinic acid, and allowing crystallization to yield this compound[“][“].
Reaction Mechanism
The reaction mechanism involves several transformations:
The initial nucleophilic attack occurs when sodium pyrosulfite reacts with 4-chlorobutyraldehyde to form a sulfonate intermediate.
Subsequent reactions involve nucleophilic substitution where the hydrazino compound attacks the sulfonate, leading to the formation of Sumatriptan.
Finally, the addition of succinic acid results in the formation of the succinate salt through an acid-base reaction, where the carboxylic acid group from succinic acid reacts with the basic amine group of Sumatriptan[“][“][“].
Mécanisme D'action
Target of Action
Sumatriptan succinate primarily targets serotonin (5-HT) receptors, specifically the 5-HT1B and 5-HT1D receptors[“]. These receptors are located on intracranial blood vessels and sensory nerves of the trigeminal system.
Mode of Action
This compound acts as a selective agonist for these receptors[“]. By binding to the 5-HT1B and 5-HT1D receptors, it induces vasoconstriction of the intracranial blood vessels and reduces neurogenic inflammation associated with migraine attacks. This action helps alleviate the pain and other symptoms associated with migraines.
Result of Action
The activation of 5-HT1B and 5-HT1D receptors leads to reduced blood flow in the brain and decreased release of vasoactive peptides, which are responsible for migraine pain[“][“]. This results in relief from migraine symptoms, including headache, nausea, and sensitivity to light and sound[“].
Action Environment
The effectiveness of this compound can be influenced by environmental factors such as diet, stress levels, and concurrent medications[“].
Physical Properties
State
Sumatriptan succinate is a solid at standard temperature and pressure[“].
Color and Appearance
The compound is a white to off-white powder that is readily soluble in water and saline[“].
Density
The density of this compound is 1.23 g/cm³.
Melting Point and Boiling Point
The melting point of this compound is approximately 180°C, and it decomposes before boiling[“].
Solubility
This compound is highly soluble in water and saline[“].
Hardness
The hardness of this compound is moderate, suitable for tablet formation.
Electrical Conductivity and Thermal Conductivity
This compound has low electrical conductivity and moderate thermal conductivity.
Refractive Index
The refractive index of this compound is 1.52.
Chemical Properties
Chemical Reaction Type
Sumatriptan succinate primarily undergoes metabolic reactions in the body, mainly through oxidative pathways in the liver. It is metabolized by enzymes such as monoamine oxidase (MAO).
Reactivity
This compound is moderately reactive with oxidizing agents. It is stable under normal conditions but can decompose when exposed to strong acids or bases.
Acidity and Alkalinity
This compound is a weak base. It has a pKa value of approximately 8.5, indicating its weakly basic nature.
Stability
This compound is stable under normal storage conditions. It should be kept in a cool, dry place away from direct sunlight. The compound is stable for 24 months when stored properly.
Toxicity
This compound has a low toxicity profile when used at therapeutic doses. However, overdose can lead to serious adverse effects, including sulfhemoglobinemia, a condition where the blood changes from red to green due to sulfur integration into hemoglobin.
Biochemical Properties
Biochemical Properties
Sumatriptan succinate is a serotonin (5-HT) receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptors. It interacts with these receptors to induce vasoconstriction and inhibit the release of vasoactive peptides, which are crucial in the pathophysiology of migraines[“].
Cellular Effects
This compound affects cells of the trigeminocervical complex, leading to reduced neurogenic inflammation and vasoconstriction of intracranial blood vessels. This results in the alleviation of migraine symptoms such as headache, nausea, and sensitivity to light and sound[“].
Molecular Mechanism
The molecular mechanism of this compound involves agonistic binding to the 5-HT1B and 5-HT1D receptors. This binding triggers a cascade of intracellular events that lead to vasoconstriction and inhibition of neuropeptide release, thereby reducing migraine symptoms[“].
Time Effect
The effects of this compound are rapid, with onset of action typically occurring within 15 to 30 minutes when administered subcutaneously. The duration of action is generally 2 to 4 hours, depending on the formulation and individual patient factors.
Related Small Molecules
Mosapride-d5,Pizotyline-D3,8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one,Nuciferine,(S)-Norfenfluramine,Renzapride,Donitriptan mesylate,Tandospirone,Harmine Hydrochloride,Valerenic acid,Arotinolol,Melitracen-d6 Hydrochloride,Tmppaa,WAY-100635,Nelotanserin
Applications De Recherche Scientifique
Fast-Dissolving Films for Migraine Treatment
Sumatriptan succinate has been formulated into fast-dissolving films to improve its bioavailability and onset of action[“]. These films disintegrate quickly in the mouth, allowing for rapid absorption and quick relief from migraine symptoms.
Orodispersible Films for Combined Therapy
Research has focused on developing orodispersible films that combine this compound with other medications, such as prochlorperazine, to treat both migraine pain and associated symptoms like nausea and vomiting[“]. These films offer a convenient and effective way to administer combination therapy.
Nasal Spray Formulation
This compound is available as a nasal spray, which provides an alternative route of administration for patients who cannot take oral medications due to nausea or vomiting during a migraine attack[“]. The nasal spray offers rapid absorption and quick relief.
Subcutaneous Injection for Rapid Relief
The subcutaneous injection form of this compound is used for patients who require rapid relief from severe migraine attacks. This route of administration bypasses the gastrointestinal tract and provides quick onset of action.
Mucoadhesive Microspheres for Nasal Delivery
To improve the therapeutic efficacy of this compound and avoid first-pass metabolism, mucoadhesive microspheres have been developed for nasal delivery. These microspheres adhere to the nasal mucosa, allowing for sustained release and improved bioavailability.
Buccal Tablets for Enhanced Bioavailability
Buccal tablets of this compound have been formulated to enhance its oral bioavailability[“]. These tablets are placed in the buccal cavity, where they dissolve slowly and provide a steady release of the drug.
Freeze-Drying Technology for Quick Dissolution
Freeze-drying technology has been used to create orodispersible tablets of this compound with a rapid dissolution rate[“]. This technology ensures quick onset of action, which is crucial for effective migraine relief.
Factorial Design for Optimization
Researchers have employed factorial design to optimize the formulation of this compound in various delivery systems[“]. This approach helps in determining the best combination of ingredients to achieve desired properties such as rapid dispersion and drug release.
Propriétés
IUPAC Name |
butanedioic acid;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S.C4H6O4/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;5-3(6)1-2-4(7)8/h4-5,8-9,15-16H,6-7,10H2,1-3H3;1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORMUFZNYQJOEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
103628-46-2 (Parent) | |
Record name | Sumatriptan succinate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103628484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60145966 | |
Record name | Sumatriptan succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103628-48-4 | |
Record name | Sumatriptan succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103628-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sumatriptan succinate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103628484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SUMATRIPTAN SUCCINATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760362 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sumatriptan succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanedioic acid, compd. with 3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.760 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SUMATRIPTAN SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8BDZ68989 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Sumatriptan succinate in treating migraine headaches?
A1: this compound is a selective agonist for the 5-hydroxytryptamine receptor subtype 1D (5-HT1D). [, , , , , , ] This means it binds to and activates these receptors, which are found primarily in the cranial blood vessels and nerves. [] By activating these receptors, this compound constricts those blood vessels, reduces inflammation, and inhibits the release of pain-mediating neuropeptides, thus relieving migraine pain. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C14H21N3O2S·C4H6O4. Its molecular weight is 413.5 g/mol. [, ]
Q3: What spectroscopic techniques have been employed to characterize this compound?
A3: Researchers have utilized various spectroscopic techniques to characterize this compound, including Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR). [, , , , , ] FTIR helps identify functional groups within the molecule, DSC provides insights into its thermal properties, and NMR elucidates its structural characteristics.
Q4: this compound exhibits low oral bioavailability. What factors contribute to this, and what formulation strategies are being explored to overcome these challenges?
A4: this compound undergoes extensive first-pass metabolism, resulting in an oral bioavailability of approximately 15%. [, , , , , , , , ] Researchers are exploring various approaches to circumvent this and enhance its bioavailability, including:
- Fast-disintegrating tablets (FDTs): These tablets dissolve rapidly in the oral cavity, allowing for faster absorption and potentially bypassing some first-pass metabolism. [, , , ]
- Oral thin films: These films offer similar advantages to FDTs in terms of rapid dissolution and improved patient convenience. []
- Buccal tablets and patches: These formulations aim to deliver the drug directly into the systemic circulation via the buccal mucosa, again bypassing first-pass metabolism. [, , ]
- Nasal drug delivery: Intranasal administration can potentially avoid first-pass metabolism and provide rapid onset of action. [, , ]
- Microspheres: Encapsulating the drug in microspheres can protect it from degradation, control its release, and potentially target it to specific areas within the gastrointestinal tract. [, , ]
Q5: How do ion exchange resins contribute to taste masking of this compound in FDT formulations?
A5: this compound has a bitter taste. [, ] Ion exchange resins, like Kyron T-114 and Tulsion-335, have been employed to mask this bitterness. [, , ] These resins form complexes with the drug, thereby reducing its interaction with taste receptors in the oral cavity. The complex then releases the drug in the stomach for absorption.
Q6: What is the role of superdisintegrants in the formulation of FDTs containing this compound?
A6: Superdisintegrants, such as crospovidone, croscarmellose sodium, and sodium starch glycolate, play a crucial role in enabling the rapid disintegration of FDTs. [, , , , ] These excipients absorb water rapidly upon contact with saliva, causing the tablet to swell and disintegrate quickly. This facilitates faster drug dissolution and absorption.
Q7: Beyond oral administration, what alternative routes of administration are being explored for this compound, and what are their potential advantages?
A7: Researchers are investigating alternative routes like intranasal and transdermal delivery to circumvent the limitations of oral administration. [, , , , ] Nasal delivery offers the potential for direct transport to the brain, bypassing the blood-brain barrier and potentially improving efficacy for migraine treatment. [] Transdermal patches provide continuous drug delivery, potentially leading to more consistent plasma drug levels and improved patient compliance. []
Q8: What analytical methods are commonly employed to quantify this compound in pharmaceutical formulations and biological samples?
A8: Several analytical methods have been developed and validated for the quantification of this compound:
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), offers high sensitivity and selectivity for quantifying this compound in complex matrices like pharmaceutical formulations and biological fluids. [, , , ]
- Ultra-Performance Liquid Chromatography (UPLC): UPLC provides enhanced sensitivity, resolution, and speed compared to traditional HPLC, making it well-suited for analyzing this compound. []
- High-Performance Thin Layer Chromatography (HPTLC): HPTLC is a simple, cost-effective technique often used for the qualitative and quantitative analysis of this compound. [, ]
- Gas Chromatography (GC): While less common for this compound itself, GC coupled with headspace analysis has been employed to quantify volatile organic impurities in the drug substance. []
- UV Spectrophotometry: UV spectrophotometry, particularly first-order derivative spectrophotometry, offers a simple and rapid method for quantifying this compound in pharmaceutical dosage forms. []
Q9: What are the key aspects of analytical method validation for this compound, and why are they crucial?
A9: Analytical method validation ensures that the chosen method is suitable for its intended purpose and meets predefined analytical performance characteristics. Key validation parameters include:
Q10: How does this compound behave in the body after administration (absorption, distribution, metabolism, excretion)?
A10: this compound is rapidly but incompletely absorbed following oral administration. [, , ] It undergoes extensive first-pass metabolism, primarily by monoamine oxidase A, resulting in a low absolute bioavailability of approximately 15%. [, , ] It has a relatively short elimination half-life of about 2–2.5 hours. [, , ] Sumatriptan and its metabolites are primarily excreted in the urine. []
Q11: What preclinical models are employed to study the efficacy of this compound?
A11: Preclinical studies often utilize animal models of migraine, such as inducing headache-like responses in rodents through various stimuli. These models help evaluate the effectiveness of this compound in alleviating headache pain and other associated symptoms. []
Q12: What types of clinical trials have been conducted to evaluate the efficacy and safety of this compound?
A12: Numerous clinical trials, including randomized, double-blind, placebo-controlled studies, have been conducted to assess the efficacy and safety of this compound in treating migraine headaches. [] These trials typically involve patients diagnosed with migraine, comparing the effects of this compound to placebo or other active migraine medications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.